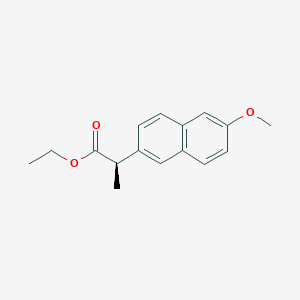
Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate (Naproxen Ethyl Ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate, commonly known as Naproxen Ethyl Ester, is a derivative of Naproxen, a nonsteroidal anti-inflammatory drug (NSAID). This compound is characterized by its ester functional group, which is formed by the reaction of Naproxen with ethanol. Naproxen Ethyl Ester is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate typically involves the esterification of Naproxen. This process can be carried out using various methods, including:
Fischer Esterification: This method involves the reaction of Naproxen with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically conducted under reflux conditions to drive the equilibrium towards ester formation.
Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to facilitate the esterification of Naproxen with ethanol. This method is often preferred for its mild reaction conditions and high yields.
Industrial Production Methods
In an industrial setting, the production of Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate may involve continuous flow processes to optimize reaction efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield Naproxen and ethanol. This reaction can be catalyzed by acids or bases.
Reduction: The compound can be reduced to form the corresponding alcohol, 2-(6-Methoxynaphthalen-2-yl)propan-1-ol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Naproxen and ethanol.
Reduction: 2-(6-Methoxynaphthalen-2-yl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate has several scientific research applications, including:
Pharmacological Studies: As a derivative of Naproxen, it is studied for its potential anti-inflammatory and analgesic properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of other pharmaceutical compounds and fine chemicals.
Biological Research: It is used in studies investigating the metabolism and bioavailability of esterified drugs.
Mechanism of Action
The mechanism of action of Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate is primarily related to its hydrolysis to Naproxen, which then exerts its effects. Naproxen inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins, leading to reduced inflammation and pain. The ester form may have different pharmacokinetic properties, such as improved absorption or prolonged release.
Comparison with Similar Compounds
Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate can be compared with other ester derivatives of NSAIDs, such as:
Methyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Propyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate: Contains a propyl ester group, which may affect its pharmacokinetic properties.
Butyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate: Features a butyl ester group, potentially altering its solubility and bioavailability.
The uniqueness of Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate lies in its specific ester group, which can influence its pharmacological and chemical properties compared to other ester derivatives.
Properties
Molecular Formula |
C16H18O3 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
ethyl (2R)-2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C16H18O3/c1-4-19-16(17)11(2)12-5-6-14-10-15(18-3)8-7-13(14)9-12/h5-11H,4H2,1-3H3/t11-/m1/s1 |
InChI Key |
URNAYRDBUUZOIU-LLVKDONJSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)C1=CC2=C(C=C1)C=C(C=C2)OC |
Canonical SMILES |
CCOC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid](/img/structure/B13818998.png)
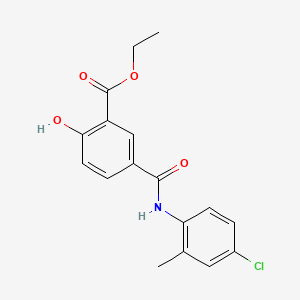
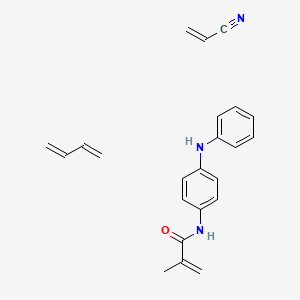
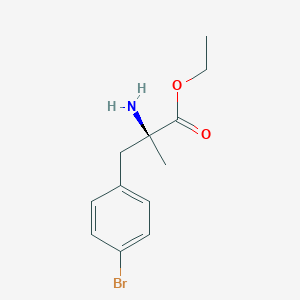
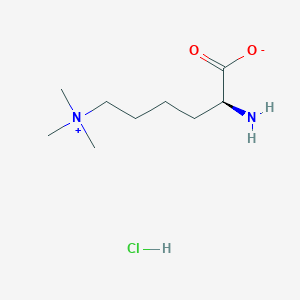
![1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid](/img/structure/B13819040.png)
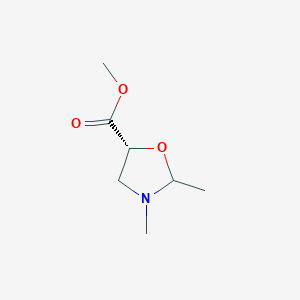
![3H,5H-2,6-Methano-1H-imidazo[1,5-c]imidazol-7a(7H)-amine(9CI)](/img/structure/B13819043.png)
![1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13819045.png)
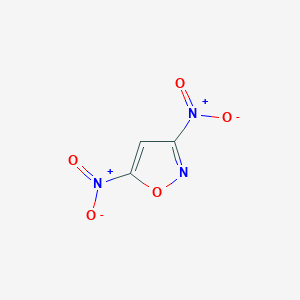
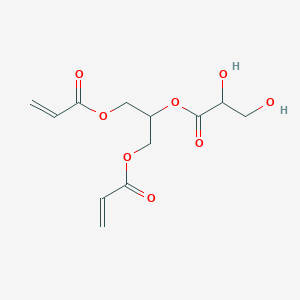
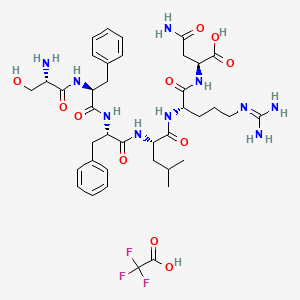
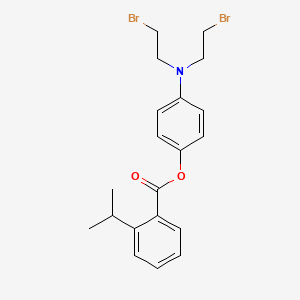
![Bicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl-](/img/structure/B13819089.png)
